2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes two methoxy groups and an ethyl group attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of methoxy groups at the 5 and 7 positions using methanol and a strong acid catalyst.
Ethylation: Introduction of the ethyl group at the 2 position using ethyl bromide and a base such as potassium carbonate.
Oxidation: Oxidation of the isoquinoline core to form the trione structure using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the trione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Dihydroisoquinolines.
Substitution: Halogenated or nitrated isoquinolines.
Scientific Research Applications
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyisoquinoline-1,3,4(2H)-trione: Lacks the ethyl group at the 2 position.
2-Ethylisoquinoline-1,3,4(2H)-trione: Lacks the methoxy groups at the 5 and 7 positions.
5,7-Dimethoxyisoquinoline: Lacks the trione structure.
Uniqueness
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the combination of its ethyl and methoxy groups along with the trione structure
Properties
IUPAC Name |
2-ethyl-5,7-dimethoxyisoquinoline-1,3,4-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-4-14-12(16)8-5-7(18-2)6-9(19-3)10(8)11(15)13(14)17/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDMCDUGCVZSPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877167 |
Source
|
Record name | ISOQUINOLINE134TRIONE57DIMETHOXY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.